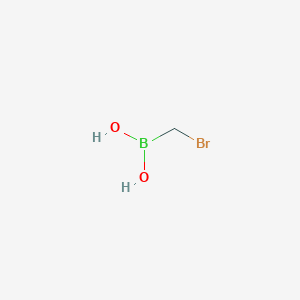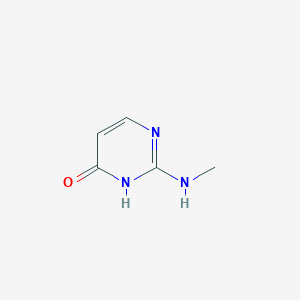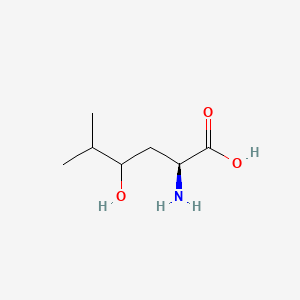
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids, which are the building blocks of proteins. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a hexanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-hydroxy-5-methylhexanoic acid typically involves several steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2-keto-4-hydroxy-5-methylhexanoic acid.
Amination: The keto group is converted to an amino group through reductive amination. This step usually involves the use of ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are often more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-amino-4-oxo-5-methylhexanoic acid.
Reduction: Formation of 2-amino-5-methylhexanoic acid.
Substitution: Formation of 2-amino-4-chloro-5-methylhexanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-4-hydroxy-5-methylhexanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the production of other bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-4-hydroxybutanoic acid: Lacks the methyl group, leading to different biochemical properties.
(2S)-2-amino-5-methylhexanoic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
(2S)-2-amino-4-hydroxy-5-ethylhexanoic acid: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.
Uniqueness
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the hexanoic acid backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-4(2)6(9)3-5(8)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6?/m0/s1 |
Clave InChI |
SQOVMASCRUQMJQ-ZBHICJROSA-N |
SMILES isomérico |
CC(C)C(C[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(C)C(CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)

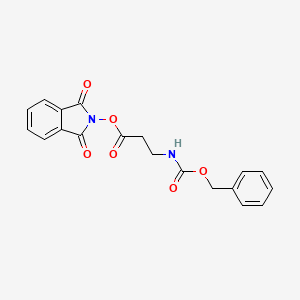

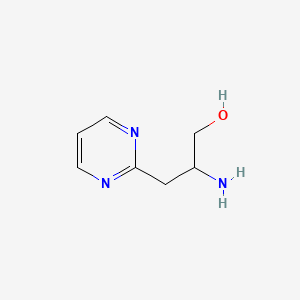

![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)

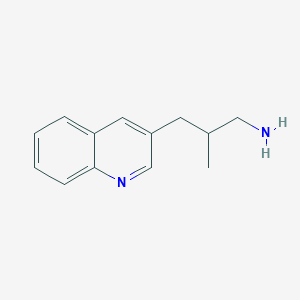
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

